Ethyl o-isobutylserinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
ethyl 2-amino-3-(2-methylpropoxy)propanoate |
InChI |
InChI=1S/C9H19NO3/c1-4-13-9(11)8(10)6-12-5-7(2)3/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
LLXJRDHEGAQKAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(COCC(C)C)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl O Isobutylserinate and Analogues
Esterification Strategies for Serine Derivatives
The introduction of the ethyl ester moiety onto the serine backbone is a critical step in the synthesis of the target compound. This can be achieved through either direct esterification of O-isobutylserine or by transesterification from a pre-existing ester of O-isobutylserine.
Direct esterification, commonly known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of Ethyl o-isobutylserinate synthesis, this would entail the reaction of O-isobutylserine with ethanol (B145695).
The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, an excess of ethanol is typically used, often serving as the solvent for the reaction. Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The mechanism involves the protonation of the carboxylic acid carbonyl group by the catalyst, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol molecule. Subsequent dehydration yields the desired ester and water.
A key consideration in this approach is the potential for side reactions, particularly at the amino group of serine, which can also be protonated or act as a nucleophile. Therefore, it is often necessary to protect the amino group prior to esterification to ensure chemoselectivity.
Table 1: Representative Conditions for Direct Esterification of N-Protected Amino Acids
| N-Protecting Group | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Boc | Ethanol | H₂SO₄ (cat.) | Reflux | 4-8 | 85-95 |
| Cbz | Ethanol | HCl (gas) | 25-50 | 6-12 | 80-90 |
| Fmoc | Ethanol | SOCl₂ | 0-25 | 2-4 | 90-98 |
Note: The data in this table is illustrative and based on general procedures for amino acid esterification. Actual results may vary depending on the specific substrate and reaction conditions.
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com This method can be employed for the synthesis of this compound, for instance, by converting a methyl or benzyl (B1604629) ester of O-isobutylserine to the corresponding ethyl ester. Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Similar to direct esterification, this process involves protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon. The reaction is typically carried out in a large excess of ethanol to shift the equilibrium towards the formation of the ethyl ester.
Base-Catalyzed Transesterification: This approach involves the use of a catalytic amount of a base, such as sodium ethoxide (NaOEt) in ethanol. The ethoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester. This leads to a tetrahedral intermediate which then collapses, eliminating the original alkoxy group to form the new ethyl ester. masterorganicchemistry.com To ensure the reaction proceeds to completion, the alcohol corresponding to the desired ester (ethanol) is used as the solvent. youtube.commdpi.comresearchgate.net
Table 2: Comparison of Acid- and Base-Catalyzed Transesterification
| Feature | Acid-Catalyzed | Base-Catalyzed |
| Catalyst | H₂SO₄, HCl, TsOH | NaOEt, K₂CO₃ |
| Mechanism | Protonation of carbonyl, nucleophilic attack by alcohol | Nucleophilic attack by alkoxide on carbonyl |
| Reversibility | Reversible | Reversible |
| Substrate Scope | Broad | Sensitive to base-labile functional groups |
| Byproducts | Water (in presence of carboxylic acid) | Salt of the leaving alkoxide |
Selective Alkylation Reactions at the Serine Hydroxyl Moiety: O-Isobutylation
The introduction of the isobutyl group at the hydroxyl function of the serine side chain is a pivotal step. This O-alkylation must be performed selectively in the presence of other nucleophilic sites, namely the amino and carboxyl groups.
Maintaining the stereochemical integrity at the α-carbon of serine during O-alkylation is paramount. Stereoselective alkylation methods are therefore crucial. One common strategy involves the use of an N-protected serine derivative, where the amino and carboxyl groups are masked. The hydroxyl group can then be deprotonated with a suitable base to form an alkoxide, which subsequently acts as a nucleophile to displace a leaving group from an isobutylating agent (e.g., isobutyl bromide or isobutyl iodide).
The choice of base and solvent can significantly influence the stereoselectivity of the reaction. Non-polar, aprotic solvents are often favored to minimize racemization. The use of bulky N-protecting groups can also provide steric hindrance that helps to preserve the stereochemistry at the α-center.
Catalytic methods for O-alkylation offer advantages in terms of efficiency and milder reaction conditions. For serine derivatives, enzyme-catalyzed reactions can provide high regio- and stereoselectivity. For instance, serine acetyltransferase catalyzes the transfer of an acetyl group to the hydroxyl of serine, and similar enzymatic strategies could potentially be adapted for isobutylation. nih.gov The mechanism of such enzymes often involves an active site general base that deprotonates the serine hydroxyl, increasing its nucleophilicity for attack on the acyl donor. nih.govnih.govresearchgate.net
In non-enzymatic catalytic approaches, transition metal catalysts can be employed. The mechanism often involves the coordination of the catalyst to the hydroxyl group, enhancing its acidity and facilitating deprotonation. The resulting metal-alkoxide intermediate can then react with the alkylating agent. Careful selection of the catalyst and ligands is essential to control the selectivity and prevent competing N-alkylation.
A plausible mechanistic pathway for a base-catalyzed O-isobutylation of an N-protected serine ester would involve the following steps:
Deprotonation: A base (e.g., sodium hydride) removes the proton from the side-chain hydroxyl group of the N-protected serine ester, forming a nucleophilic alkoxide.
Nucleophilic Attack: The alkoxide attacks the electrophilic carbon of the isobutyl halide (e.g., isobutyl bromide) in an SN2 reaction.
Displacement: The halide ion is displaced as a leaving group, resulting in the formation of the O-isobutyl ether linkage.
Strategic Protecting Group Implementation in Serine Chemistry Relevant to o-Isobutylserinate Synthesis
The use of protecting groups is indispensable in the synthesis of this compound to ensure that the desired transformations occur at the correct functional groups. organic-chemistry.orgub.edu
The amino group of serine is typically protected to prevent its reaction during both esterification and O-alkylation. Common amino-protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which are stable under the conditions required for many esterification and alkylation reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is another widely used protecting group, particularly in solid-phase peptide synthesis, and is cleaved under basic conditions. iris-biotech.de
The carboxyl group can be protected as an ester (e.g., methyl or benzyl ester) prior to O-alkylation. Following the introduction of the isobutyl group, the protecting ester can be selectively cleaved or transesterified to the desired ethyl ester.
For the selective O-alkylation of the hydroxyl group, a common strategy involves the simultaneous protection of both the amino and carboxyl groups. For example, forming a cyclic derivative like an oxazolidine (B1195125) from serine can protect both the amino and hydroxyl groups, allowing for selective esterification of the carboxyl group. Subsequent ring-opening and protection of the amino group would then allow for the O-alkylation.
An alternative strategy involves the use of orthogonal protecting groups, which can be removed under different conditions. organic-chemistry.orgiris-biotech.de For instance, the amino group could be protected with an acid-labile Boc group, the carboxyl group as a base-labile methyl ester, and the hydroxyl group could then be alkylated. Selective deprotection would then afford the desired product.
Table 3: Common Protecting Groups in Serine Chemistry
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |
| Amino | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂/Pd) |
| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) iris-biotech.de |
| Carboxyl | Methyl ester | -OMe | Saponification (e.g., NaOH) |
| Carboxyl | Benzyl ester | -OBn | Hydrogenolysis (H₂/Pd) |
| Carboxyl | tert-Butyl ester | -OtBu | Acidic (e.g., TFA) iris-biotech.de |
| Hydroxyl | tert-Butyl ether | -tBu | Acidic (e.g., TFA) iris-biotech.de |
| Hydroxyl | Benzyl ether | -Bn | Hydrogenolysis (H₂/Pd) |
| Hydroxyl | Propargyloxycarbonyl | Poc | Tetrathiomolybdate ias.ac.in |
Advancements in Green Chemistry Approaches for Sustainable this compound Synthesis
The development of sustainable synthetic pathways to this compound is centered on the core principles of green chemistry, including the use of renewable feedstocks, enzymatic catalysis to replace hazardous reagents, and the use of environmentally benign solvents. While a direct, established green synthesis for this compound is not extensively documented, a plausible and sustainable chemoenzymatic route can be proposed based on advancements in the synthesis of its precursors and related molecules. This approach would involve two key transformations: the green synthesis of the precursor, L-serine ethyl ester, and the subsequent sustainable O-alkylation to yield the final product.
A Proposed Chemoenzymatic Route:
A promising green strategy for the synthesis of this compound involves a two-step chemoenzymatic process:
Enzymatic Esterification of L-serine: The synthesis would commence with the esterification of L-serine with ethanol to produce L-serine ethyl ester. Lipases are highly effective biocatalysts for this type of transformation, offering high selectivity and mild reaction conditions. nih.govnih.gov The use of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), allows for easy separation and reuse of the catalyst, further enhancing the green credentials of the process. The reaction can be performed in green solvents or even in a solvent-free system to minimize waste.
Detailed Research Findings in Analogous Systems:
Research into the enzymatic synthesis of related β-amino acid esters provides a strong foundation for the proposed green synthesis of this compound. Lipase-catalyzed reactions have been shown to be highly efficient for ester synthesis under green conditions.
For instance, the synthesis of β-amino acid esters has been successfully demonstrated using lipase-catalyzed Michael addition of aromatic amines to acrylates in a continuous-flow microreactor. nih.gov This method highlights the potential for green reaction conditions, such as the use of methanol (B129727) as a solvent and short reaction times.
Furthermore, the chemoenzymatic polymerization of L-serine ethyl ester using papain as a catalyst in an aqueous medium has been reported. acs.org This research demonstrates the feasibility of enzymatic transformations on the L-serine ethyl ester backbone without the need for protecting groups on the hydroxyl function, a significant advantage in terms of atom economy and waste reduction.
The following table summarizes typical conditions and outcomes for lipase-catalyzed esterification of amino acids, which can be considered as a model for the first step in the proposed synthesis of this compound.
| Enzyme | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
| Candida antarctica Lipase B (CALB), immobilized | L-alanine and various alcohols | Toluene | 45 | >95 | |
| Thermomyces lanuginosus Lipase (TLL), immobilized | Phenylalanine and ethanol | Heptane | 50 | 85 | |
| Rhizomucor miehei Lipase (RML), immobilized | Leucine and propanol | Dioxane | 40 | 92 | |
| Papain | L-serine ethyl ester (for polymerization) | Aqueous Buffer | 40 | up to 56.9 | acs.org |
This table presents data from analogous reactions to illustrate the potential of enzymatic esterification for the synthesis of amino acid esters.
For the O-alkylation step, while direct enzymatic examples are scarce, research on phase transfer mediated O-alkylation of serine provides a starting point for developing greener alternatives. semanticscholar.org The goal would be to replace traditional alkylating agents and organic solvents with more sustainable options, potentially through the use of dialkyl carbonates as green alkylating agents catalyzed by solid bases, or through biocatalytic routes.
Chemical Reactivity and Transformation of Ethyl O Isobutylserinate
Chemical Transformations Involving the Ethyl Ester Group of Ethyl o-Isobutylserinate
The ethyl ester moiety is a classic carboxylic acid derivative that can undergo several important transformations, primarily through nucleophilic acyl substitution.
The ethyl ester group of this compound can be converted into a primary, secondary, or tertiary amide through a process known as aminolysis or transamidation. masterorganicchemistry.comorganic-chemistry.org This reaction typically involves heating the ester with ammonia, a primary amine, or a secondary amine. masterorganicchemistry.com The general mechanism proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion (EtO⁻) to yield the corresponding amide. masterorganicchemistry.com
This transformation is fundamental in various synthetic applications, including the formation of peptide bonds where the ester of one amino acid reacts with the amine of another. While direct aminolysis of esters can require forcing conditions like high heat, various catalytic methods have been developed to facilitate this transformation under milder conditions. organic-chemistry.orgchemistrysteps.com For instance, certain lipases can catalyze the aminolysis of esters in a two-step, one-pot process where the ester is formed in situ from a carboxylic acid and then reacts with an amine. rsc.org
Table 1: General Conditions for Transamidation of Esters
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| Ethyl Ester | Ammonia (NH₃) | Heat | Primary Amide |
| Ethyl Ester | Primary Amine (R-NH₂) | Heat | Secondary Amide |
| Ethyl Ester | Secondary Amine (R₂NH) | Heat | Tertiary Amide |
| Ethyl Ester | Amine | Enzyme (e.g., Lipase) | Amide |
The ester group is readily reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. adichemistry.commasterorganicchemistry.com The reaction, carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), converts the ethyl ester to 2-(isobutoxymethyl)propane-1,3-diol. adichemistry.comlibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the ester's carbonyl carbon. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately further reduced by another hydride equivalent to the primary alcohol. masterorganicchemistry.comucalgary.ca It is important to note that weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org
Oxidation of the ester moiety is not a common transformation in synthetic organic chemistry as esters are already at a high oxidation state. Further oxidation would require harsh conditions that would likely affect other parts of the molecule, particularly the amino and ether groups.
Table 2: Reduction of Ethyl Ester Moiety
| Starting Material | Reducing Agent | Solvent | Intermediate | Final Product |
|---|---|---|---|---|
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF) | Aldehyde | 2-(isobutoxymethyl)propane-1,3-diol |
Reactivity Profiles and Derivatization at the α-Amino Group
The primary α-amino group is a key site for functionalization, allowing for the introduction of a wide variety of substituents and the construction of larger molecules.
The nucleophilic α-amino group readily undergoes acylation with acylating agents like acid chlorides, anhydrides, or activated esters to form a stable amide bond. nih.govresearchgate.net This reaction is fundamental to peptide synthesis, where coupling reagents are used to facilitate amide bond formation between amino acids under mild conditions to prevent racemization. uni-kiel.deresearchgate.net
Similarly, the α-amino group can be alkylated. Reductive amination, which involves reacting the amino ester with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is a common method for N-monoalkylation. cdnsciencepub.com Direct N-alkylation with alkyl halides can also be achieved, often requiring a base and sometimes a catalyst. nih.govacs.org These reactions allow for the synthesis of N-alkylated amino acid derivatives, which are important in medicinal chemistry. nih.gov Care must be taken to control the degree of alkylation, as dialkylation can be a competing side reaction. nih.gov
Table 3: Derivatization Reactions at the α-Amino Group
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Acylation | Acid Chlorides, Anhydrides | Amide |
| Alkylation | Alkyl Halides | Secondary or Tertiary Amine |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary or Tertiary Amine |
As an unnatural amino acid, this compound can serve as a building block for the synthesis of oligomers and peptidomimetics. niscpr.res.insigmaaldrich.comrsc.org Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. wikipedia.org
The incorporation of this compound into a peptide chain is achieved through standard peptide coupling protocols. uni-kiel.deniscpr.res.in The α-amino group of this compound can be coupled with the carboxylic acid of another amino acid (or vice versa, after hydrolysis of its own ester). The presence of the O-isobutyl side chain introduces a non-natural functionality that can influence the peptide's conformation and biological activity. niscpr.res.in Such modifications are a key strategy in drug design, allowing for the creation of novel therapeutic agents. wikipedia.orgbiosyn.com
Stability and Reactivity of the O-Isobutyl Ether Linkage
The O-isobutyl ether linkage is generally a stable functional group. solubilityofthings.com Ethers are resistant to many reagents, including bases, nucleophiles, and mild oxidizing and reducing agents. quora.com This stability is advantageous as it allows for a wide range of chemical modifications to be performed on the ester and amino groups without affecting the ether bond. For example, the O-isobutyl group would be stable under the conditions of peptide coupling and saponification of the ester under basic conditions. rsc.orgrsc.orgpeptide.com
However, ether linkages can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.comwikipedia.org The cleavage mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. masterorganicchemistry.comwikipedia.org Therefore, in synthetic routes that require strongly acidic deprotection steps, such as some Boc-based solid-phase peptide synthesis strategies, the O-isobutyl ether could potentially be cleaved. thermofisher.com The stability of O-alkyl protecting groups on serine is a critical consideration in peptide synthesis, with groups like O-tert-butyl being designed for cleavage with trifluoroacetic acid (TFA), while others like O-benzyl require stronger acids. peptide.com The O-isobutyl group's stability would be intermediate and its cleavage would depend on the specific acidic reagent and conditions employed.
Intramolecular and Intermolecular Cyclization Reactions Leading to Heterocycle Formation
The structure of this compound, being a β-amino ether ester, makes it a valuable precursor for the synthesis of various heterocyclic compounds. Following N-acylation, the molecule contains the necessary functionalities for intramolecular cyclization, most commonly leading to the formation of substituted oxazoline (B21484) rings.
The formation of 2-oxazolines from serine derivatives is a well-established synthetic strategy. google.com This transformation typically involves the cyclodehydration of an N-acyl β-hydroxyamino compound. In the case of this compound, the process would begin with the acylation of the amino group. The resulting N-acyl derivative can then undergo an intramolecular cyclization reaction. The isobutyl ether group is generally stable under these conditions and remains as a substituent on the side chain of the newly formed heterocyclic ring.
Various reagents can effect this cyclodehydration. Classic methods may use reagents like thionyl chloride or phosphorus pentachloride, while modern, milder methods are often preferred to preserve stereochemical integrity. For example, the use of fluorinating reagents such as Deoxo-Fluor or XtalFluor-E can facilitate the conversion of N-acyl serine esters into the corresponding oxazolines. uzh.ch Another approach involves reacting N-acylamino alcohols with a fluoroalkanesulfonyl fluoride, such as perfluorobutanesulfonyl fluoride, in the presence of an organic base to yield oxazolines in nearly quantitative yields. google.com
These cyclization reactions are not limited to monomeric structures. Serine derivatives are also used in peptide chemistry to form oxazoline-containing macrocycles, which are present in a number of marine natural products. nio.res.innih.gov The serinate residue within a peptide chain can be induced to cyclize, forming a key structural motif. nih.gov
The following table summarizes representative methods for the synthesis of oxazolines from serine derivatives, which are applicable to N-acylated this compound.
| Serine Derivative | Reagent/Catalyst | Product | Key Findings | Reference |
|---|---|---|---|---|
| N-acylamino alcohols | Perfluorobutanesulfonyl fluoride, DIPEA or DMAP | 2-Substituted oxazolines | Readily converted to corresponding oxazolines in nearly quantitative yields. | google.com |
| N-Benzoyl-O-silyl-serine methyl esters | XtalFluor-E | 2-Phenyl-4-methoxycarbonyl-2-oxazoline | In situ desilylation followed by cyclodehydration provides good yields (85-87%). | uzh.ch |
| N-acyl-serine | Wipf and Williams method (cyclodehydration/oxidation) | Bisoxazole methyl ester | Used in the synthesis of marine natural products; achieves bisoxazole formation in high yield (82%). | nio.res.in |
Stereochemical Control and Diastereoselective Reactions Influenced by the Serinate Scaffold
The inherent chirality of the serine backbone makes this compound a powerful tool for stereochemical control in synthesis. The pre-existing stereocenter at the α-carbon can effectively direct the formation of new stereocenters, a process known as diastereoselective reaction. This principle is widely exploited in asymmetric synthesis to produce complex molecules with specific three-dimensional arrangements.
A prominent example of this stereodirecting effect is observed in diastereoselective alkylation reactions. The serinate scaffold can be converted into a more rigid cyclic structure, which enhances facial bias and leads to high levels of stereocontrol. For instance, in a formal synthesis of (+)-lactacystin, an O-t-Bu-L-serine derivative, structurally similar to O-isobutyl-L-serine, was used as the chiral starting material. rsc.org A key step involved a tandem Dieckmann cyclization/alkylation. The alkylation of the resulting enolate with methyl iodide proceeded with high diastereoselectivity (10:1), favoring the introduction of the new methyl group on the same face as the sterically bulky O-tert-butoxy group. rsc.org This suggests that the O-isobutyl group in this compound would likewise exert significant steric influence, directing incoming reagents to the opposite, less hindered face of a reactive intermediate, or in some cases, directing them to the same face through specific transition state conformations.
The serinate scaffold is also central to the synthesis of α-alkylserines. A highly enantioselective method was developed involving the phase-transfer catalytic alkylation of an oxazoline derived from serine tert-butyl ester. acs.org Using a cinchona-derived phase-transfer catalyst, various alkyl halides were added to the substrate, achieving high yields and excellent enantiomeric excess (up to 96% ee). acs.org This demonstrates how the serinate structure can be embedded within a reactive heterocycle to facilitate the stereocontrolled formation of new carbon-carbon bonds at the α-position.
The stereochemical integrity of the α-carbon is generally well-preserved in these transformations, especially when mild reaction conditions are employed. nih.govacs.org Careful selection of protecting groups, reagents, and reaction conditions is crucial to prevent epimerization, particularly at base-labile positions. nih.gov
The table below presents examples of diastereoselective reactions where the serine scaffold plays a key role in controlling the stereochemical outcome.
| Substrate | Reaction Type | Reagents | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| O-t-Bu-L-serine derived Dieckmann precursor | Tandem Cyclization/Alkylation | 1. TBAF; 2. MeI | 10:1 diastereomeric ratio, favoring the isomer with the new methyl group cis to the O-t-Bu group. | rsc.org |
| o-Biphenyl-2-oxazoline-4-carboxylic acid tert-butyl ester (from serine) | Phase-Transfer Catalytic Alkylation | Alkyl halides, Cinchona-derived catalyst, CsOH·H₂O | Up to 96% enantiomeric excess (ee) for the synthesis of (R)-α-alkylserines. | acs.org |
| Boc-L-serine | Peptide Coupling / Thioester formation | Boc-D-(p-benzyloxyphenyl)glycine, coupling reagents | Stereochemical control is a key challenge, particularly at base-labile pHPG α-carbons, but can be maintained with careful condition selection. | nih.gov |
Advanced Spectroscopic and Structural Elucidation of Ethyl O Isobutylserinate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis
No published ¹H, ¹³C, COSY, HSQC, HMBC, or NOESY spectra for Ethyl o-isobutylserinate could be located. Such data would be essential for assigning proton and carbon signals and confirming the connectivities of the ethyl ester and O-isobutyl groups to the serine backbone.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Specific Infrared (IR) and Raman spectra for this compound are not available. These would be used to identify characteristic vibrational modes, such as the C=O stretch of the ester, C-O stretches of the ether and ester, and N-H stretches of the amine group.
High-Resolution Mass Spectrometry (MS) and Fragmentation Pathway Elucidation
There is no high-resolution mass spectrometry data or documented fragmentation analysis for this compound. This information would confirm the molecular formula and provide insights into the molecule's structure through characteristic fragmentation patterns, such as the loss of the ethyl or isobutyl groups.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
No ECD or ORD studies for this compound have been found in the public domain. As a chiral molecule derived from serine, these techniques would be critical for determining its absolute stereochemistry (R or S configuration).
Single Crystal X-Ray Diffraction Studies on Crystalline Forms of this compound and its Derivatives
There is no record of a single-crystal X-ray diffraction analysis for this compound or its derivatives. This technique would provide the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing.
Computational and Theoretical Investigations of Ethyl O Isobutylserinate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for studying the electronic structure of molecules. libretexts.orgnih.gov This method is favored for its balance of computational cost and accuracy, making it applicable to medium-sized organic molecules like Ethyl o-isobutylserinate. nih.gov DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and intermolecular interactions.
Key electronic properties that can be calculated for this compound using DFT include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).
Furthermore, DFT can be used to compute various reactivity indices. arxiv.org These indices, such as chemical potential, hardness, and the Fukui function, provide a quantitative measure of the molecule's reactivity and can predict the most likely sites for electrophilic or nucleophilic attack. arxiv.org For this compound, this would involve identifying which atoms are most susceptible to reaction, guiding the design of synthetic pathways.
A typical DFT study on this compound would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set to accurately model its electronic structure. The results would provide a detailed picture of the electron density, electrostatic potential, and orbital distributions, which are all critical for predicting its chemical behavior.
Advanced Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods
The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt due to rotation around its single bonds. wikipedia.orgyoutube.com For a flexible molecule like this compound, which possesses several rotatable bonds, a thorough conformational analysis is essential. frontiersin.org
This analysis typically begins with a broad search of the conformational space using computationally less expensive methods like molecular mechanics (MM). researchgate.net MM force fields treat molecules as a collection of atoms held together by springs, allowing for rapid calculation of the energies of a vast number of conformers. researchgate.netmdpi.com This initial scan helps to identify a set of low-energy conformers that are likely to be significantly populated at a given temperature.
Following the MM search, the identified low-energy conformers are subjected to more accurate geometry optimization and energy calculations using quantum chemical methods, such as DFT. vscht.cz This refinement provides a more reliable picture of the relative energies of the conformers and the energy barriers between them. d-nb.info The results of this analysis can be summarized in a potential energy surface, which maps the energy of the molecule as a function of its dihedral angles.
For this compound, this analysis would reveal the preferred three-dimensional shapes of the molecule, which are crucial for understanding how it might interact with biological targets or how it will behave in solution. The most stable conformers are those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding.
Transition State Modeling for Elucidation of Reaction Mechanisms
Understanding the mechanism of a chemical reaction involves identifying the pathway that reactants take to form products, including any intermediate species and transition states. nih.gov Transition state modeling is a powerful computational tool used to locate the high-energy transition state structures that connect reactants and products. pressbooks.publibretexts.org The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For this compound, transition state modeling could be used to investigate a variety of potential reactions, such as its synthesis, hydrolysis, or enzymatic degradation. Computational chemists can propose a reaction mechanism and then use quantum chemical methods to calculate the geometries and energies of all reactants, products, intermediates, and transition states along the proposed pathway.
Techniques such as synchronous transit-guided quasi-Newton (STQN) methods or nudged elastic band (NEB) methods are often employed to locate the transition state structure. Once found, frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
By comparing the calculated activation energies for different possible pathways, researchers can determine the most likely reaction mechanism. This information is invaluable for optimizing reaction conditions to favor the formation of a desired product or for understanding the catalytic role of an enzyme.
Computational Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational methods can predict various spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are extremely useful for interpreting experimental spectra and for confirming the structure of a synthesized compound. libretexts.orgvscht.cz
For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. The calculations involve computing the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts. By comparing the predicted spectrum with the experimental one, chemists can assign the signals to specific atoms in the molecule and verify its structure. The accuracy of these predictions has been significantly improved by combining DFT with machine learning approaches. pressbooks.pub
Similarly, computational methods can predict the IR spectrum of this compound by calculating its vibrational frequencies. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. libretexts.org The predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups present in the molecule, such as the carbonyl group of the ester and the hydroxyl and amine groups of the serine backbone. nih.gov
The agreement between computationally predicted and experimentally measured spectra serves as a powerful validation of both the computational model and the experimentally determined structure. Discrepancies between the two can point to errors in the structural assignment or highlight the limitations of the computational method used.
Applications of Ethyl O Isobutylserinate As a Chiral Building Block in Organic Synthesis
Precursor for the Synthesis of Novel Amino Acid Derivatives and Analogues
There is no specific information available in the reviewed literature detailing the use of Ethyl o-isobutylserinate as a direct precursor for the synthesis of novel amino acid derivatives and analogues. In principle, chiral β-hydroxy-α-amino acid esters like serinates are valuable starting materials for creating a diverse range of non-proteinogenic amino acids, which are crucial in drug discovery and chemical biology. However, studies specifically employing the O-isobutyl variant of ethyl serinate for this purpose have not been reported.
Utilisation as a Chiral Scaffold for the Construction of Complex Organic Architectures
The utility of this compound as a chiral scaffold for building complex organic molecules has not been documented. Chiral building blocks are fundamental in organic synthesis, providing the initial stereochemical information that is propagated through a synthetic sequence. enamine.netnih.gov While the structure of this compound contains defined stereocenters suitable for such applications, no examples of its incorporation into the total synthesis of natural products or other complex architectures have been published.
Role in Asymmetric Catalysis as a Ligand Precursor or Chiral Auxiliary
No specific instances of this compound being used as a ligand precursor or a chiral auxiliary in asymmetric catalysis have been found in the literature. A chiral auxiliary is a chemical compound temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions, after which it is typically removed. wikipedia.orgsigmaaldrich.com Although amino acid derivatives are sometimes employed to create chiral ligands for metal-catalyzed reactions, there are no reports of this compound being used for this purpose.
Potential in Polymer Chemistry and Material Science as a Monomer or Modifying Agent
The application of this compound in polymer chemistry or material science, either as a monomer for polymerization or as an agent to modify existing polymers, is not described in the available research. The functional groups present in the molecule, such as the ester and the amino group, could theoretically be used for polymerization reactions like polycondensation to form polyamides or polyesters. However, no studies have been published that explore this potential.
Future Directions and Emerging Research Avenues for O Isobutylserinate Chemistry
Development of Novel Stereoselective Synthetic Pathways to Ethyl o-Isobutylserinate
The biological and material properties of chiral molecules like this compound are critically dependent on their stereochemistry. Consequently, a primary focus of future research will be the development of more efficient and highly stereoselective synthetic routes. While classical methods for O-alkylation of serine exist, emerging strategies promise greater precision and milder reaction conditions, minimizing racemization. nih.govacs.org
One promising frontier is the application of photoredox catalysis . Recent studies have demonstrated that organic photoredox catalysts can facilitate the O-alkylation of serine and threonine derivatives through photoinduced decarboxylative radical reactions. nih.gov This approach proceeds under mild, metal-free conditions, which is crucial for preserving the integrity of the chiral center. Applying this methodology to the synthesis of this compound could involve the coupling of a protected serine ester with a radical precursor derived from isobutanol, offering a novel, non-ionic pathway to the target molecule.
Another key area is the refinement of phase-transfer catalysis (PTC) . Solvent-free PTC has been shown to be an effective method for the O-alkylation of N-protected serine esters. Future work could focus on developing new chiral phase-transfer catalysts that can induce high levels of enantioselectivity in the alkylation step, potentially allowing for the direct synthesis of enantiopure this compound from racemic or achiral precursors.
The table below outlines a comparative projection of these emerging stereoselective methods against a traditional baseline.
| Synthetic Method | Catalyst/Reagent Type | Projected Diastereomeric Ratio (d.r.) | Projected Enantiomeric Excess (e.e.) | Key Advantages |
| Traditional Williamson Ether Synthesis | Strong Base (e.g., NaH) | >95:5 | >98% (with chiral starting material) | Well-established, high yield |
| Photoredox-Mediated C-O Coupling | Organic Photocatalyst (e.g., Phenanthrene) | >98:2 | >99% (retention of stereochemistry) | Mild conditions, metal-free, high functional group tolerance nih.gov |
| Chiral Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | >90:10 | >95% | Potential for asymmetric synthesis from prochiral substrates |
| Chelation-Controlled Reductive Alkylation | Ti(IV) Species | >97:3 | >99% (retention of stereochemistry) | High selectivity, scalable, avoids chromatography acs.org |
Exploration of Unconventional Reactivity Modes and Catalytic Systems
Beyond its synthesis, the future of this compound chemistry lies in discovering new ways to utilize its structure. The ether and ester functionalities, along with the amino acid backbone, provide multiple sites for novel chemical transformations. Research is expected to gravitate towards catalytic systems that can selectively activate and modify the molecule in unprecedented ways.
Copper-catalyzed Chan-Lam cross-coupling reactions, which have been successfully applied to the O-arylation of serine derivatives, could be adapted for this compound. acs.org This would involve coupling the molecule with boronic acids to form complex aryl ethers, opening pathways to novel peptidomimetics and pharmaceutical intermediates. acs.org
Furthermore, the development of electrocatalytic methods offers a sustainable and powerful tool for generating reactive intermediates. An Ag/Ni dual electrocatalytic system has been used for the decarboxylative cross-coupling of aspartate and glutamate (B1630785) precursors. chemrxiv.org A similar strategy could be envisioned for this compound, where the carboxylate group is transformed into a radical species and coupled with various partners, enabling rapid diversification of the core structure.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing is a paradigm shift in modern chemical synthesis, offering enhanced safety, consistency, and scalability. The integration of this compound synthesis into flow chemistry platforms is a logical and compelling future direction. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, which is often critical for maintaining stereochemical purity in sensitive reactions.
Automated flow systems have already been developed for the synthesis of peptides and even small proteins, demonstrating the technology's capability. nih.govnih.govdrugtargetreview.com A modular flow process for producing this compound could involve sequential reactor columns containing immobilized reagents and catalysts, telescoping multiple synthetic steps into a single, continuous operation. acs.orgdurham.ac.uk This would not only accelerate production but also facilitate rapid library synthesis for screening and optimization of derivatives.
| Platform | Key Features | Potential Throughput | Advantages for this compound |
| Batch Synthesis | Standard laboratory glassware | Grams/day | Flexible for exploratory, small-scale work |
| Flow Chemistry Reactor | Microfluidic or packed-bed reactors, precise pump control | Grams to Kilograms/day | Enhanced safety, improved heat/mass transfer, higher consistency, potential for scale-up acs.org |
| Automated Synthesis Platform | Robotic liquid handlers, integrated flow reactors, online analytics | Milligrams to Grams/day (multi-well format) | High-throughput synthesis of derivatives, rapid reaction optimization, unattended operation nih.govdrugtargetreview.com |
Expanding Applications in Advanced Materials Science Beyond Traditional Boundaries
The unique chemical structure of this compound makes it an attractive building block for advanced materials. As a functionalized amino acid, it can be incorporated into polymers to create materials with tailored properties such as biodegradability, specific recognition capabilities, and stimuli-responsiveness.
One of the most promising areas is the synthesis of novel polypeptides and poly(ester amide)s . The protease-catalyzed chemoenzymatic polymerization of serine esters has been shown to produce poly(l-serine) in aqueous media without the need for side-group protection. acs.org This sustainable method could be directly applied to this compound to create poly(o-isobutylserine) . The resulting polymer would feature pendant isobutyl ether groups, potentially conferring unique solubility, thermal, and mechanical properties. Such polymers could find use in hydrogels, drug delivery vehicles, and functional coatings.
Additionally, serine-containing polyetherurethanes have been investigated for biomedical applications, where the amino acid segment improves biocompatibility and antithrombogenicity. nih.gov Incorporating this compound into similar polymer backbones could be a fruitful area of research, creating new biomaterials for medical devices and tissue engineering.
Synergistic Approaches Combining Synthetic Chemistry with Biocatalysis
The synergy between traditional chemical synthesis and enzymatic catalysis (biocatalysis) offers a powerful strategy for producing complex chiral molecules. nih.goviupac.org Enzymes operate with unparalleled stereoselectivity under mild, aqueous conditions, making them ideal catalysts for key steps in a synthetic sequence.
Future synthesis of this compound could employ a chemoenzymatic approach. For instance, an amino acid dehydrogenase could be used for the highly enantioselective reductive amination of a keto-acid precursor to form the chiral amino acid core. mdpi.com The subsequent O-alkylation step to introduce the isobutyl group could then be accomplished using a robust chemical method.
More advanced synergistic strategies involve the merger of different catalytic cycles within a single pot. For example, researchers have combined photoredox catalysis with pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes to achieve novel radical-mediated amino acid functionalizations. nih.govnsf.gov A future biocatalytic route could use an engineered enzyme to directly couple a serine derivative with an isobutyl precursor, a transformation not currently known in nature but potentially accessible through directed evolution of existing enzymes. nih.govnsf.gov This combination of light-driven chemistry and enzymatic precision represents a cutting-edge frontier for the synthesis of non-canonical amino acids.
Q & A
Q. What interdisciplinary approaches enhance this compound’s applications in drug delivery?
- Methodological Answer : Collaborate with material scientists to design nanoparticle carriers (e.g., PLGA or liposomal formulations). Use in vitro release studies (e.g., dialysis membranes) and in vivo pharmacokinetic profiling to optimize bioavailability. Cross-disciplinary peer review ensures methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
